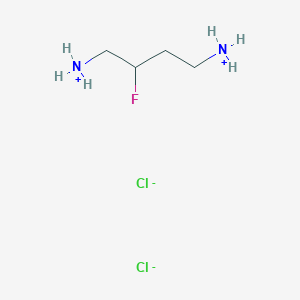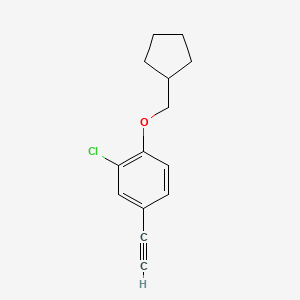
2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene is an organic compound with a complex structure that includes a chloro group, a cyclopentylmethoxy group, and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene typically involves multiple steps, starting with the preparation of the cyclopentylmethoxy group and its subsequent attachment to the benzene ring The ethynyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Sonogashira coupling
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The chloro group can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(cyclopentylmethoxy)-4-methylbenzene
- 2-Chloro-1-(cyclopentylmethoxy)-4-ethoxybenzene
Uniqueness
2-Chloro-1-cyclopentylmethoxy-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, cyclopentylmethoxy, and ethynyl groups in a single molecule provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C14H15ClO |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
2-chloro-1-(cyclopentylmethoxy)-4-ethynylbenzene |
InChI |
InChI=1S/C14H15ClO/c1-2-11-7-8-14(13(15)9-11)16-10-12-5-3-4-6-12/h1,7-9,12H,3-6,10H2 |
InChI-Schlüssel |
NEIUGMWZDPJBLY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)OCC2CCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


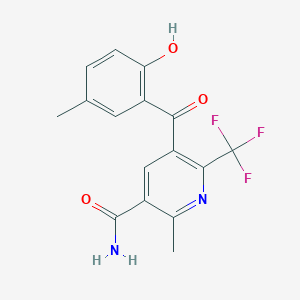
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
![2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13723946.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)
![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
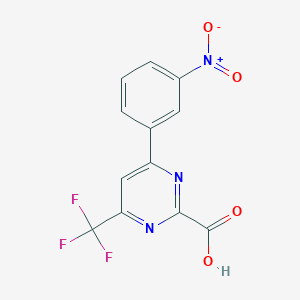
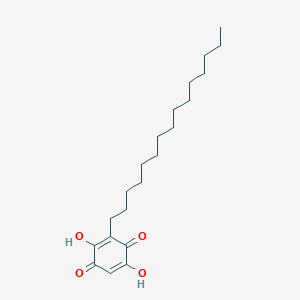
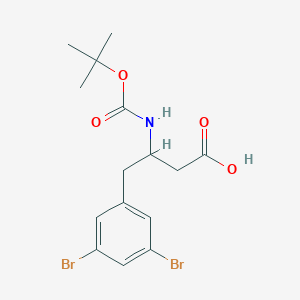
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13723983.png)
![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723997.png)

![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)
